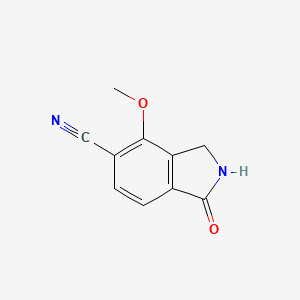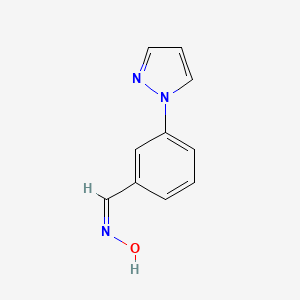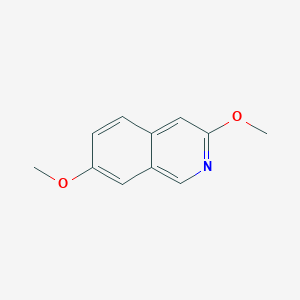
3,7-Dimethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of methoxy groups at the 3 and 7 positions of the isoquinoline ring makes this compound unique and interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dimethoxyisoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in boiling ethanol or o-xylene leads to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3,7-Dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydroisoquinoline derivatives .
科学的研究の応用
3,7-Dimethoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,7-Dimethoxyisoquinoline exerts its effects involves interactions with various molecular targets. For instance, derivatives of this compound have been shown to target the bacterial cell division protein FtsZ, inhibiting its GTPase activity and stabilizing FtsZ polymers. This mechanism is crucial for its antibacterial properties .
類似化合物との比較
Similar Compounds
6,7-Dimethoxyisoquinoline: Similar in structure but lacks the methoxy group at the 3 position.
3,4-Dimethoxyisoquinoline: Similar but with methoxy groups at the 3 and 4 positions.
Berberine: A structurally related plant alkaloid with significant biological activities.
Uniqueness
3,7-Dimethoxyisoquinoline is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological effects .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
3,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H11NO2/c1-13-10-4-3-8-6-11(14-2)12-7-9(8)5-10/h3-7H,1-2H3 |
InChIキー |
JAZCDQHTFHNPIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CN=C(C=C2C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







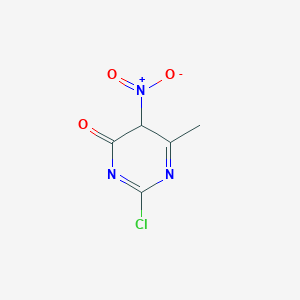
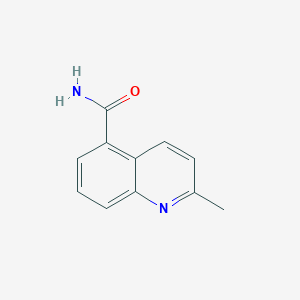
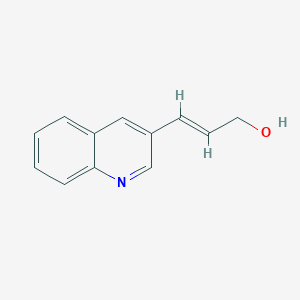
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
